3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
The compound "3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intriguing chemical entity combining various functional groups, offering a rich tapestry of reactivity and potential applications. Its molecular structure includes quinazolinone, piperidine, oxadiazole, and furan units, making it a potent candidate for diverse fields such as medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. A general synthetic route includes:
Formation of Quinazolinone Core: : Typically synthesized from anthranilic acid derivatives through cyclization reactions.
Oxadiazole Formation: : Introduced via cyclization of hydrazides with acyl chlorides under dehydrating conditions.
Furan Synthesis: : Often prepared through cyclization of buten-2,3-dione derivatives in the presence of catalysts.
Piperidine Introduction: : Usually added via nucleophilic substitution reactions, reacting a halogenated intermediate with piperidine.
Coupling Steps: : Various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) facilitate the formation of the final compound.
Industrial Production Methods
On an industrial scale, optimization of yield, purity, and reaction time is crucial. Flow chemistry is often utilized to manage heat and mass transfer efficiently. Solid-phase synthesis can also be advantageous for purifying intermediates at each stage, allowing scalable production with minimal waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the furan ring, which may lead to cleavage or rearrangement, forming diketones.
Reduction: : The nitrogens in the oxadiazole and quinazolinone rings are potential sites for reduction.
Substitution: : The compound’s multiple aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: : Various halogenation agents, Friedel-Crafts reagents, or nucleophiles like thiols and amines.
Major Products
Oxidation Products: : Diketone derivatives, oxidized heterocycles.
Reduction Products: : Partially or fully reduced amines, alcohol derivatives.
Substitution Products: : Functionalized quinazolinones, piperidine derivatives, or furans.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : As a versatile intermediate in organic synthesis, it’s pivotal in constructing complex molecules.
Biology: : Used in bio-conjugation and labeling studies due to its functional groups.
Medicine: : Potential pharmacological properties, such as anti-cancer, antimicrobial, and anti-inflammatory effects, are under investigation.
Industry: : Employed in developing novel materials with specific electronic or structural properties.
Mechanism of Action
Mechanism and Molecular Targets
The biological activity of this compound often involves interaction with enzymes or receptors. The quinazolinone moiety can inhibit tyrosine kinases, impacting cell signaling pathways and leading to anti-cancer effects. The oxadiazole ring is known for its bioisostere properties, mimicking the biological activity of carboxylic acids or esters. Piperidine and furan groups contribute to the molecule’s binding affinity and selectivity towards various biological targets.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to compounds like:
Quinazoline Derivatives: : Such as erlotinib or gefitinib, our compound offers additional functionality due to the furan and oxadiazole rings.
Oxadiazole Compounds: : Like raltegravir, it stands out due to its complex structure and multiple pharmacophores.
Piperidine Containing Molecules: : Including risperidone and haloperidol, this compound’s additional heterocyclic elements provide a broader range of activity.
Similar Compounds
Erlotinib
Gefitinib
Raltegravir
Risperidone
Haloperidol
The uniqueness of 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its multifunctional approach, combining diverse active groups for enhanced reactivity and application potential.
Properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAYTXFFOXNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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